molecular formula C26H29O3P B8206913 (2S)-2-benzyl-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole

(2S)-2-benzyl-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole

Cat. No.: B8206913
M. Wt: 420.5 g/mol
InChI Key: RVXDJSOXKFKIKD-IHOKFDBFSA-N
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Description

(2S)-2-benzyl-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole is a complex organic compound that belongs to the class of benzoxaphospholes. This compound is characterized by its unique structure, which includes a benzyl group, a tert-butyl group, and a dimethoxyphenyl group attached to a benzoxaphosphole core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-benzyl-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxaphosphole Core: The initial step involves the formation of the benzoxaphosphole core through a cyclization reaction. This can be achieved by reacting a suitable phosphine oxide with an ortho-substituted phenol under acidic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride is reacted with the benzoxaphosphole core in the presence of a Lewis acid catalyst such as aluminum chloride.

    Addition of the tert-Butyl Group: The tert-butyl group can be added through a similar Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst.

    Attachment of the Dimethoxyphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-benzyl-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and tert-butyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the benzoxaphosphole core, potentially leading to the formation of phosphine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group may yield benzaldehyde, while reduction of the benzoxaphosphole core may produce phosphine derivatives.

Scientific Research Applications

(2S)-2-benzyl-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific molecular pathways.

    Industry: The compound is investigated for its potential use in industrial processes, including as a catalyst or intermediate in the production of fine chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-benzyl-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-benzyl-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole: shares similarities with other benzoxaphosphole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the development of new materials and therapeutic agents.

Biological Activity

The compound (2S)-2-benzyl-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole represents a novel class of phosphole derivatives that have garnered attention for their potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound based on recent research findings.

Synthesis

The synthesis of benzoxaphosphole derivatives typically involves the cyclization of phosphonic and phosphinic acids under specific conditions. Recent studies have demonstrated efficient methods for synthesizing these compounds, including the use of butyllithium for cyclization reactions that yield various substituted benzoxaphospholes . The synthesis pathway for this compound is expected to follow similar methodologies, emphasizing the importance of substituent effects on the biological activity.

Antimicrobial Properties

Research has indicated that many benzoxaphosphole derivatives exhibit significant antimicrobial activity. A study focusing on related benzoxazole compounds revealed selective antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . Although specific data for this compound is limited, its structural similarities suggest potential antimicrobial efficacy.

Anticancer Activity

The cytotoxic effects of benzoxaphosphole derivatives have been investigated in various cancer cell lines. For instance, compounds with similar structures have shown selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing new anticancer agents . The structure–activity relationship (SAR) studies indicate that modifications to the benzoxaphosphole framework can enhance its anticancer properties.

The mechanisms by which benzoxaphospholes exert their biological effects are still being elucidated. Preliminary findings suggest that these compounds may interact with cellular targets involved in signaling pathways critical for cell proliferation and survival. For example, some phosphole derivatives have been shown to modulate the activity of nuclear receptors such as Farnesoid X receptor α (FXRα), which plays a role in metabolic regulation .

Table 1: Summary of Biological Activities of Related Benzoxaphosphole Derivatives

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
Compound AActive against B. subtilisCytotoxic to MCF-7FXRα modulation
Compound BActive against S. aureusSelective against A549Apoptosis induction
This compoundTBDTBDTBD

Case Studies

Case Study 1: Antibacterial Screening

A comprehensive screening of benzoxazole derivatives revealed varying degrees of antibacterial activity. Compounds were tested against standard bacterial strains, and minimal inhibitory concentrations (MIC) were determined. It was found that electron-donating substituents significantly enhanced antibacterial properties .

Case Study 2: Cytotoxicity Assessment

In vitro studies on cancer cell lines demonstrated that certain phosphole derivatives exhibited potent cytotoxic effects. The selectivity towards cancer cells over normal cells was a key finding that supports further investigation into these compounds as potential therapeutic agents .

Properties

IUPAC Name

(2S)-2-benzyl-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29O3P/c1-26(2,3)30-23(17-18-11-7-6-8-12-18)29-22-16-9-13-19(25(22)30)24-20(27-4)14-10-15-21(24)28-5/h6-16,23H,17H2,1-5H3/t23-,30?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXDJSOXKFKIKD-IHOKFDBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P1C(OC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)P1[C@H](OC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29O3P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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